molecular formula C22H22N4 B576799 4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide CAS No. 15145-52-5

4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide

Cat. No.: B576799
CAS No.: 15145-52-5
M. Wt: 342.446
InChI Key: XZMPBCXWLRAHKK-UXTZHSJASA-N
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Description

4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide is a member of the formazan family, which are compounds containing the azohydrazone system of bonds. These compounds are characterized by their vibrant colors and are widely used as ligands in coordination chemistry due to their ease of synthesis, mobile π system, conformational flexibility, and interesting redox properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide can be synthesized through the reaction of p-tolylhydrazine with p-tolualdehyde in the presence of a base. The reaction typically involves the following steps:

    Formation of Hydrazone:

    p-Tolylhydrazine reacts with p-tolualdehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the formazan compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the formazan to hydrazine derivatives.

    Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted formazan derivatives.

Scientific Research Applications

4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in various biochemical assays. In cell viability assays, for example, the compound is reduced by cellular enzymes to form a colored product, which can be quantified to assess cell viability .

Properties

CAS No.

15145-52-5

Molecular Formula

C22H22N4

Molecular Weight

342.446

IUPAC Name

4-methyl-N/'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C22H22N4/c1-16-4-10-19(11-5-16)22(25-23-20-12-6-17(2)7-13-20)26-24-21-14-8-18(3)9-15-21/h4-15,23H,1-3H3/b25-22+,26-24?

InChI Key

XZMPBCXWLRAHKK-UXTZHSJASA-N

SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C)N=NC3=CC=C(C=C3)C

Origin of Product

United States

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